

Application Notes and Protocols for Investigating TRPV1 Receptor Sensitization Using Finalgon

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Compound of Interest

Compound Name: *Finalgon ointment*

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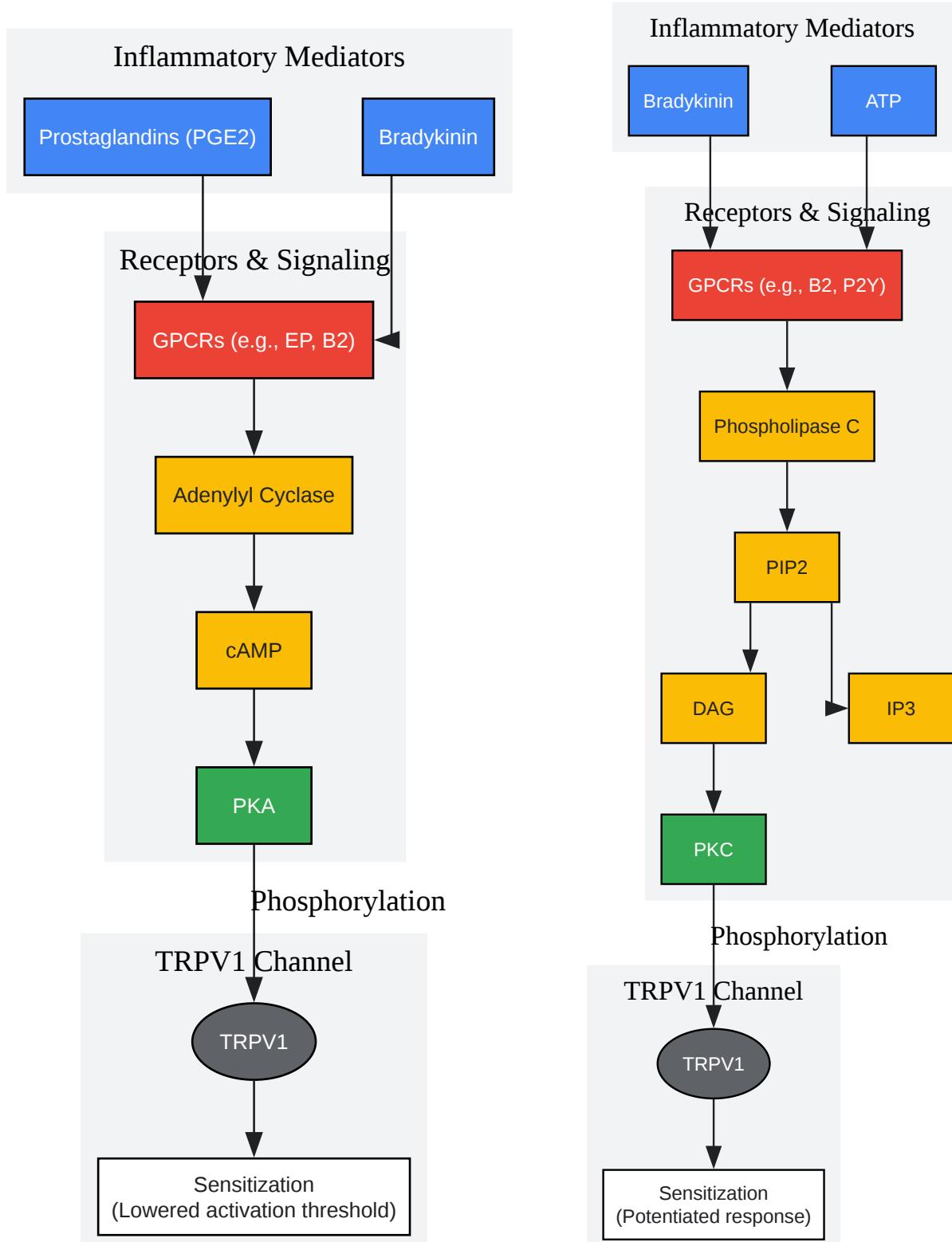
Introduction

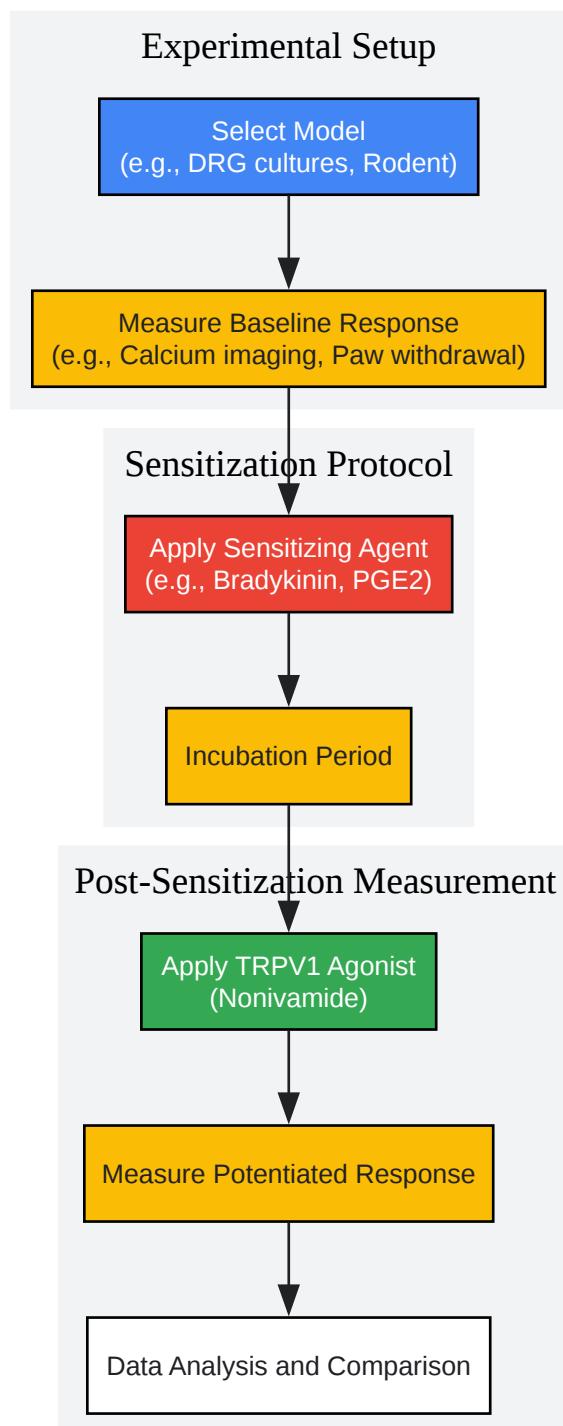
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal nociceptor, activated by a variety of noxious stimuli including high temperatures ($>43^{\circ}\text{C}$), acidic conditions, and pungent compounds like capsaicin, the active component of chili peppers.^{[1][2][3]} The sensitization of TRPV1 channels, a process where the threshold for activation is lowered and the response to stimuli is potentiated, is a key mechanism underlying thermal hyperalgesia and inflammatory pain.^{[2][4][5]}

Finalgon® is a topical analgesic containing two active ingredients: nonivamide, a potent synthetic agonist of the TRPV1 receptor, and butoxyethyl nicotinate, a vasodilator that enhances the penetration of nonivamide. Due to the presence of the TRPV1 agonist nonivamide, Finalgon can serve as a valuable pharmacological tool to induce and investigate the mechanisms of TRPV1 sensitization in both *in vitro* and *in vivo* models. These application notes provide detailed protocols and data presentation guidelines for utilizing Finalgon or its active component, nonivamide, in TRPV1 sensitization research.

Signaling Pathways in TRPV1 Sensitization

The sensitization of TRPV1 is a complex process involving multiple intracellular signaling cascades, most notably those mediated by Protein Kinase A (PKA) and Protein Kinase C (PKC).^{[2][6][7][8]} Inflammatory mediators, such as prostaglandins and bradykinin, bind to their respective G-protein coupled receptors (GPCRs) on sensory neurons, leading to the activation of these kinases.^{[1][2]} PKA and PKC then phosphorylate specific serine and threonine residues on the intracellular domains of the TRPV1 channel, resulting in its sensitization.^{[2][3]}



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